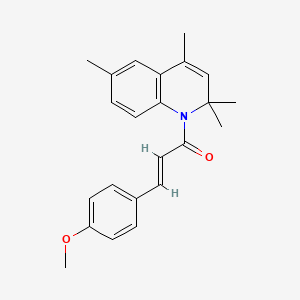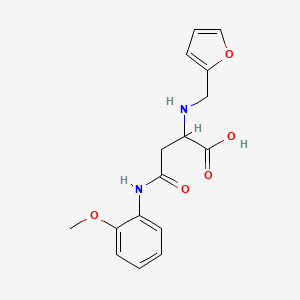![molecular formula C28H29N3O4S B11606805 (2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-N-(4-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11606805.png)
(2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-N-(4-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-N-(4-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide: is a complex organic compound with a unique structure that includes ethoxyphenyl, imino, methylphenyl, oxo, and thiazinane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-N-(4-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as ethoxyphenyl derivatives, which are then subjected to imination, thiazinane ring formation, and carboxamide formation under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The ethoxyphenyl groups can participate in substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound’s unique structure allows it to interact with specific biomolecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific diseases. Its interactions with biological targets can be explored for therapeutic benefits.
Industry: In the industrial sector, the compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-N-(4-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Fluorine compounds: These compounds share some structural similarities and exhibit unique chemical properties.
Uniqueness: What sets (2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-N-(4-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide apart is its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H29N3O4S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-N-(4-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C28H29N3O4S/c1-4-34-23-14-10-21(11-15-23)30-28-31(22-12-16-24(17-13-22)35-5-2)26(32)18-25(36-28)27(33)29-20-8-6-19(3)7-9-20/h6-17,25H,4-5,18H2,1-3H3,(H,29,33) |
InChI Key |
UKOLKPOFSMCTLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11606724.png)
![1,3-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11606730.png)

![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11606752.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11606754.png)
![N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11606769.png)
![7-ethyl-6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11606770.png)
![(3aS,4R,9bR)-4-(3-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11606773.png)

![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11606784.png)
![Diethyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11606799.png)
![(4E)-4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11606800.png)
![2-[4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide](/img/structure/B11606803.png)
![4-{4-[(4-methoxyphenyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one](/img/structure/B11606813.png)
